molecular formula C6H7Cl2FN2 B11754453 (3-Chloro-5-fluorophenyl)hydrazine hydrochloride

(3-Chloro-5-fluorophenyl)hydrazine hydrochloride

Cat. No.: B11754453
M. Wt: 197.03 g/mol
InChI Key: KAAGFZZWLVPZSK-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7Cl2FN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively. This compound is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-fluorophenyl)hydrazine hydrochloride typically involves the reaction of 3-chloro-5-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

(3-Chloro-5-fluorophenyl)hydrazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modification of protein function. The pathways involved in its mechanism of action include the formation of hydrazone and azo linkages with target molecules.

Comparison with Similar Compounds

  • 3-Fluorophenylhydrazine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride
  • 3-Chlorophenylhydrazine hydrochloride

Comparison: (3-Chloro-5-fluorophenyl)hydrazine hydrochloride is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution pattern imparts distinct chemical and physical properties to the compound, such as increased reactivity and altered electronic characteristics. Compared to its analogs, this compound may exhibit different reactivity profiles and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H7Cl2FN2

Molecular Weight

197.03 g/mol

IUPAC Name

(3-chloro-5-fluorophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H6ClFN2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H

InChI Key

KAAGFZZWLVPZSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)NN.Cl

Origin of Product

United States

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